molecular formula C7H7NaO3S B3243700 Sodium 2-methoxybenzene-1-sulfinate CAS No. 15898-40-5

Sodium 2-methoxybenzene-1-sulfinate

Cat. No.: B3243700
CAS No.: 15898-40-5
M. Wt: 194.19 g/mol
InChI Key: YCXBFBQPNIPTLD-UHFFFAOYSA-M
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Description

Sodium 2-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₃S.

Mechanism of Action

Target of Action

Sodium 2-methoxybenzene-1-sulfinate, also known as a sodium sulfinate, is a versatile building block in the synthesis of organosulfur compounds . It primarily targets the formation of S–S, N–S, and C–S bonds , which are crucial in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .

Mode of Action

The compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with its targets to form S–S, N–S, and C–S bonds , leading to the synthesis of various organosulfur compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of organosulfur compounds . These include the pathways for synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones . The downstream effects of these pathways result in the production of a wide range of organosulfur compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of this compound’s action is the synthesis of a wide range of organosulfur compounds . These compounds have various applications, from pharmaceuticals to materials science. The specific molecular and cellular effects of the compound’s action would depend on the particular organosulfur compound being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the compound’s efficacy as a sulfonylating, sulfenylating, or sulfinylating reagent Additionally, the compound’s stability may be affected by factors such as pH and exposure to light or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methoxybenzene-1-sulfinate can be synthesized by heating sodium sulfite with 2-methoxybenzenesulfonyl chloride in the presence of sodium hydrogen carbonate in water at 70-80°C for about 4 hours . The reaction is as follows:

C₇H₇SO₂Cl+Na₂SO₃+NaHCO₃C₇H₇NaO₃S+NaCl+CO₂+H₂O\text{C₇H₇SO₂Cl} + \text{Na₂SO₃} + \text{NaHCO₃} \rightarrow \text{C₇H₇NaO₃S} + \text{NaCl} + \text{CO₂} + \text{H₂O} C₇H₇SO₂Cl+Na₂SO₃+NaHCO₃→C₇H₇NaO₃S+NaCl+CO₂+H₂O

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-methoxybenzene-1-sulfinate has several applications in scientific research:

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium p-toluenesulfinate

Comparison: Sodium 2-methoxybenzene-1-sulfinate is unique due to the presence of a methoxy group on the benzene ring, which can influence its reactivity and solubility compared to other sodium sulfinates. This methoxy group can also provide additional sites for chemical modification, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

sodium;2-methoxybenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-10-6-4-2-3-5-7(6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXBFBQPNIPTLD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-40-5
Record name sodium 2-methoxybenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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